Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate
Overview
Description
Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate is a compound known for its cationic surfactant properties. It is a white solid that is soluble in water and can form colloidal solutions. This compound is recognized for its excellent thickening, emulsifying, and cleaning abilities, making it valuable in various industrial applications .
Preparation Methods
The synthesis of Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate typically involves the reaction of dodecylamine with ethyldimethylamine, followed by a reaction with ethyl sulphate to form the desired salt . The reaction conditions usually include controlled temperatures and the use of solvents to facilitate the reactions. Industrial production methods often involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Chemical Reactions Analysis
Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate can undergo various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as transition metals. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological studies for its ability to disrupt cell membranes, making it useful in cell lysis and protein extraction.
Mechanism of Action
The mechanism of action of Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate involves its interaction with lipid membranes. The compound’s cationic nature allows it to bind to negatively charged surfaces, such as cell membranes, leading to membrane disruption and increased permeability. This property is particularly useful in applications requiring cell lysis or enhanced drug delivery .
Comparison with Similar Compounds
Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate can be compared with other cationic surfactants such as:
Cetyltrimethylammonium bromide (CTAB): Similar in its surfactant properties but differs in its alkyl chain length and specific applications.
Benzalkonium chloride: Another cationic surfactant used primarily as a disinfectant and preservative.
Dodecyltrimethylammonium chloride: Similar in structure but with different alkyl chain lengths and specific uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications compared to other surfactants .
Properties
IUPAC Name |
3-(dodecanoylamino)propyl-ethyl-dimethylazanium;ethyl sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(3,4)6-2;1-2-6-7(3,4)5/h5-18H2,1-4H3;2H2,1H3,(H,3,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJGNLJKCPOIQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69125-07-1 | |
Record name | 1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxododecyl)amino]-, ethyl sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69125-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069125071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyldimethyl[3-[(1-oxododecyl)amino]propyl]ammonium ethyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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